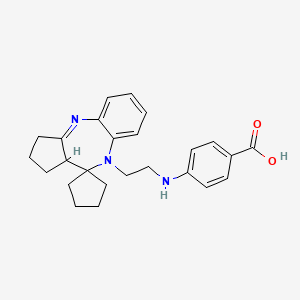
5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone methiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolidinon, 5-(Morpholinomethyl)-3-(((5-Nitro-2-furoyl)methylen)amino)-, Methiodid ist eine komplexe organische Verbindung. Sie weist eine einzigartige Struktur auf, die einen Oxazolidinonring, eine Morpholinomethylgruppe und eine Nitrofuran-Einheit umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Oxazolidinon, 5-(Morpholinomethyl)-3-(((5-Nitro-2-furoyl)methylen)amino)-, Methiodid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg könnte Folgendes umfassen:
Bildung des Oxazolidinonrings: Dies kann durch Cyclisierung von Aminoalkoholen mit Carbonylverbindungen unter sauren oder basischen Bedingungen erreicht werden.
Einführung der Morpholinomethylgruppe: Dieser Schritt kann die Reaktion des Oxazolidinon-Zwischenprodukts mit Morpholin und Formaldehyd unter kontrollierten Bedingungen umfassen.
Anlagerung der Nitrofurylgruppe: Der letzte Schritt könnte die Kondensation des Zwischenprodukts mit 5-Nitro-2-Furaldehyd in Gegenwart eines geeigneten Katalysators umfassen.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren würden wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um Ausbeute und Reinheit zu maximieren und gleichzeitig Kosten und Umweltbelastung zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungstechniken und Prinzipien der grünen Chemie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Oxazolidinon, 5-(Morpholinomethyl)-3-(((5-Nitro-2-furoyl)methylen)amino)-, Methiodid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einem Amin reduziert werden.
Reduktion: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.
Substitution: Die Methiodidgruppe kann durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.
Substitution: Nucleophile wie Amine, Thiole oder Halogenide können unter geeigneten Bedingungen eingesetzt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So würde beispielsweise die Reduktion der Nitrogruppe ein Amin-Derivat ergeben, während Substitutionsreaktionen eine Vielzahl von funktionellen Gruppen einführen könnten.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Mögliche Verwendung als biochemische Sonde oder in der Wirkstoffforschung.
Medizin: Mögliche Anwendungen bei der Entwicklung neuer Arzneimittel.
Industrie: Verwendung bei der Herstellung von fortschrittlichen Materialien oder als Katalysator in chemischen Reaktionen.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung hängt von ihrer jeweiligen Anwendung ab. In der medizinischen Chemie könnte sie mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten molekularen Zielstrukturen und Signalwege würden durch detaillierte biochemische Studien identifiziert.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Oxazolidinon-Derivate: Verbindungen mit ähnlichen Oxazolidinonringen, aber unterschiedlichen Substituenten.
Nitrofuran-Verbindungen: Moleküle, die die Nitrofuran-Einheit mit verschiedenen funktionellen Gruppen enthalten.
Morpholin-Derivate: Verbindungen, die den Morpholinring mit unterschiedlichen Anhängen aufweisen.
Einzigartigkeit
Was 2-Oxazolidinon, 5-(Morpholinomethyl)-3-(((5-Nitro-2-furoyl)methylen)amino)-, Methiodid auszeichnet, ist seine einzigartige Kombination von funktionellen Gruppen, die ihm möglicherweise besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit könnte es in bestimmten Anwendungen besonders wertvoll machen, in denen andere Verbindungen versagen.
Eigenschaften
CAS-Nummer |
97619-17-5 |
|---|---|
Molekularformel |
C15H19IN4O7 |
Molekulargewicht |
494.24 g/mol |
IUPAC-Name |
iodomethane;5-(morpholin-4-ylmethyl)-3-[(E)-[2-(5-nitrofuran-2-yl)-2-oxoethylidene]amino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H16N4O7.CH3I/c19-11(12-1-2-13(25-12)18(21)22)7-15-17-9-10(24-14(17)20)8-16-3-5-23-6-4-16;1-2/h1-2,7,10H,3-6,8-9H2;1H3/b15-7+; |
InChI-Schlüssel |
DOVSRTFYIQELKA-HAZZGOGXSA-N |
Isomerische SMILES |
CI.C1COCCN1CC2CN(C(=O)O2)/N=C/C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Kanonische SMILES |
CI.C1COCCN1CC2CN(C(=O)O2)N=CC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


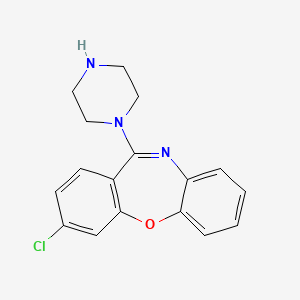

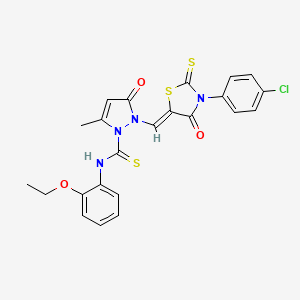
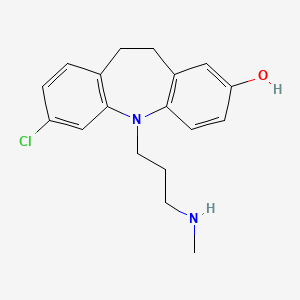
![9-(2,3-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12741579.png)
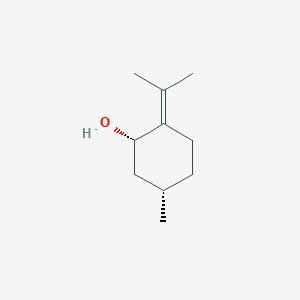
![(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12741598.png)


